2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Overview
Description
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of an imidazole ring, a propanohydrazide moiety, and two hydrochloride groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride typically involves the reaction of 1H-imidazole with propanohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The propanohydrazide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- 3-Hydroxy-2-(1H-imidazol-1-yl)propanoic acid
Uniqueness
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is unique due to its specific combination of an imidazole ring and a propanohydrazide moiety. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules set it apart from similar compounds .
Properties
IUPAC Name |
2-imidazol-1-ylpropanehydrazide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-5(6(11)9-7)10-3-2-8-4-10;;/h2-5H,7H2,1H3,(H,9,11);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEOEGMRODDMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=CN=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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